molecular formula C11H15F3N4O4S B4071173 1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene

1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B4071173
M. Wt: 356.32 g/mol
InChI Key: BPINKHIQLIKIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by its complex structure, which includes a benzene ring substituted with nitro, trifluoromethyl, and dimethylsulfamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Nitration: Introducing the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Trifluoromethylation: Adding the trifluoromethyl group through reactions with trifluoromethylating agents such as trifluoromethyl iodide.

    Amination: Introducing the amino group via reactions with amines under suitable conditions.

    Sulfamoylation: Adding the dimethylsulfamoylamino group through reactions with dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Dimethylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene: Lacks the sulfamoyl group, which may affect its reactivity and biological activity.

    1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitrobenzene: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.

Uniqueness

1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of both the trifluoromethyl and dimethylsulfamoylamino groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O4S/c1-17(2)23(21,22)16-6-5-15-9-4-3-8(11(12,13)14)7-10(9)18(19)20/h3-4,7,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPINKHIQLIKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324889
Record name 1-[2-(dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

592466-83-6
Record name 1-[2-(dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-[2-(Dimethylsulfamoylamino)ethylamino]-2-nitro-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.